molecular formula C8H16O2 B13039211 3-(Methoxymethyl)cyclohexanol

3-(Methoxymethyl)cyclohexanol

Cat. No.: B13039211
M. Wt: 144.21 g/mol
InChI Key: BNKUZBBUZGFLMX-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)cyclohexanol is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a methoxymethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methoxymethyl)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexene with methoxymethyl chloride in the presence of a base, followed by hydrolysis to yield the desired product. Another method includes the reduction of 3-(methoxymethyl)cyclohexanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-(methoxymethyl)cyclohexanone. This process typically uses a metal catalyst such as palladium on carbon under controlled temperature and pressure conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3-(methoxymethyl)cyclohexanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to 3-(methoxymethyl)cyclohexane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3-(Methoxymethyl)cyclohexanone.

    Reduction: 3-(Methoxymethyl)cyclohexane.

    Substitution: Various substituted cyclohexanols depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethyl)cyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxymethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog with only a hydroxyl group attached to the cyclohexane ring.

    3-Methylcyclohexanol: Similar structure but with a methyl group instead of a methoxymethyl group.

    3-(Hydroxymethyl)cyclohexanol: Contains a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness

3-(Methoxymethyl)cyclohexanol is unique due to the presence of both a methoxymethyl group and a hydroxyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-(methoxymethyl)cyclohexan-1-ol

InChI

InChI=1S/C8H16O2/c1-10-6-7-3-2-4-8(9)5-7/h7-9H,2-6H2,1H3

InChI Key

BNKUZBBUZGFLMX-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCC(C1)O

Origin of Product

United States

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